- Role of Pseudoephedrine as Chiral Auxiliary in the "Acetate-Type" Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks, Journal of Organic Chemistry, 2011, 76(2), 460-470
Cas no 1262432-94-9 (D-erythro-Pentonic acid, 2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-5-phenyl-, methyl ester)
1262432-94-9 structure
Product Name:D-erythro-Pentonic acid, 2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-5-phenyl-, methyl ester
CAS-Nr.:1262432-94-9
MF:C18H27NO5
MW:337.410685777664
CID:5599900
Update Time:2023-09-01
D-erythro-Pentonic acid, 2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-5-phenyl-, methyl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-5-phenyl-D-erythro-pentonate
- D-erythro-Pentonic acid, 2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-5-phenyl-, methyl ester
-
- Inchi: 1S/C18H27NO5/c1-18(2,3)24-17(22)19(4)14(15(20)12-16(21)23-5)11-13-9-7-6-8-10-13/h6-10,14-15,20H,11-12H2,1-5H3/t14-,15+/m1/s1
- InChI-Schlüssel: VZHGAWQUJJHUFW-CABCVRRESA-N
- Lächelt: O(C(=O)N([C@H](CC1C=CC=CC=1)[C@H](CC(OC)=O)O)C)C(C)(C)C
D-erythro-Pentonic acid, 2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-5-phenyl-, methyl ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1R:LiN(Pr-i)2, S:THF, -78°C
1.2R:LiCl, -78°C
1.3S:THF, -78°C; 1 h, -78°C; -78°C → rt; 30 min, rt; rt → -100°C
1.4S:THF, 20 min, -100°C; 7 h, -100°C
1.5R:NH4Cl, S:H2O, -100°C; -100°C → rt
2.1S:H2O, S:MeOH, S:Dioxane
2.2R:NaOH, rt → reflux; 2 h, reflux; reflux → rt
2.3S:H2O, rt
2.4R:HCl, S:H2O, rt, pH 3
2.5S:THF, rt → 0°C
2.62 h, 0°C
2.7S:MeOH, 45 min
2.8S:H2O
1.2R:LiCl, -78°C
1.3S:THF, -78°C; 1 h, -78°C; -78°C → rt; 30 min, rt; rt → -100°C
1.4S:THF, 20 min, -100°C; 7 h, -100°C
1.5R:NH4Cl, S:H2O, -100°C; -100°C → rt
2.1S:H2O, S:MeOH, S:Dioxane
2.2R:NaOH, rt → reflux; 2 h, reflux; reflux → rt
2.3S:H2O, rt
2.4R:HCl, S:H2O, rt, pH 3
2.5S:THF, rt → 0°C
2.62 h, 0°C
2.7S:MeOH, 45 min
2.8S:H2O
Referenz
D-erythro-Pentonic acid, 2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-5-phenyl-, methyl ester Raw materials
- (diazomethyl)trimethylsilane
- ACETAMIDE, N-[(1R,2R)-2-HYDROXY-1-METHYL-2-PHENYLETHYL]-N-METHYL-
- Carbamic acid, [(1R)-1-formyl-2-phenylethyl]methyl-, 1,1-dimethylethyl ester (9CI)
D-erythro-Pentonic acid, 2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-5-phenyl-, methyl ester Preparation Products
D-erythro-Pentonic acid, 2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-5-phenyl-, methyl ester Verwandte Literatur
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
1262432-94-9 (D-erythro-Pentonic acid, 2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-5-phenyl-, methyl ester) Verwandte Produkte
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Empfohlene Lieferanten
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz